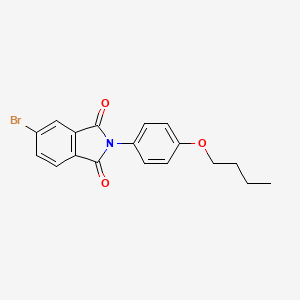
5-bromo-2-(4-butoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(4-butoxyphenyl)-1H-isoindole-1,3(2H)-dione, commonly known as BIDN, is a synthetic compound that belongs to the class of isoindole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects and its unique chemical structure. BIDN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
BIDN exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. BIDN also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BIDN has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
BIDN has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BIDN also inhibits the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In neuroscience, BIDN has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
実験室実験の利点と制限
BIDN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its mechanism of action and potential therapeutic effects. However, BIDN also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BIDN has not been extensively studied for its potential side effects, which could limit its clinical applications.
将来の方向性
There are several future directions for the study of BIDN. One direction is to investigate its potential applications in drug discovery. BIDN has shown promising results in various fields, including cancer research and neuroscience, and could be further optimized as a potential drug candidate. Another direction is to investigate its potential applications in regenerative medicine. BIDN has been shown to modulate various cellular pathways involved in tissue repair and regeneration and could be investigated as a potential therapeutic agent for tissue engineering. Finally, future studies could focus on optimizing the synthesis of BIDN to improve its solubility and bioavailability, which could enhance its clinical applications.
合成法
The synthesis of BIDN can be achieved through various methods, including the reaction of aniline with phthalic anhydride, followed by bromination and butylation. Another method involves the reaction of 4-butoxyphenyl hydrazine with 2,3-dimethyl-1,4-naphthoquinone, followed by bromination and cyclization. These methods have been optimized to produce high yields of pure BIDN.
科学的研究の応用
BIDN has been studied extensively for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, BIDN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, BIDN has been shown to improve cognitive function and memory in animal models. BIDN has also been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-bromo-2-(4-butoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-3-10-23-14-7-5-13(6-8-14)20-17(21)15-9-4-12(19)11-16(15)18(20)22/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJYQCFPFAXDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-butoxyphenyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5235683.png)
![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5235745.png)
![2-chloro-5-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5235750.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)